molecular formula C16H22N4O3 B4762203 N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B4762203
M. Wt: 318.37 g/mol
InChI Key: KEYFELAXWNBOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide, also known as ML188, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology.

Mechanism of Action

The mechanism of action of N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves the inhibition of HDAC6 and GSK3β. HDAC6 is a class II histone deacetylase that regulates the acetylation of various proteins involved in cellular processes such as cytoskeleton dynamics and protein degradation. Inhibition of HDAC6 by N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to promote the degradation of misfolded proteins and reduce the accumulation of toxic aggregates in cells. GSK3β is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and apoptosis. Inhibition of GSK3β by N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to promote the survival of neurons and reduce inflammation in cells.
Biochemical and Physiological Effects
N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects in cells. Inhibition of HDAC6 by N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to increase the acetylation of α-tubulin and promote the degradation of misfolded proteins. Inhibition of GSK3β by N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to increase the phosphorylation of β-catenin and promote the survival of neurons.

Advantages and Limitations for Lab Experiments

N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have high selectivity and potency for HDAC6 and GSK3β inhibition. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experimental conditions.

Future Directions

There are several future directions for the research and development of N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide. One direction is to explore its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, there is a need for further research on the pharmacokinetics and toxicity of N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide to assess its safety and efficacy in clinical trials.

Scientific Research Applications

N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has shown potential applications in scientific research, particularly in the field of medicine and pharmacology. It has been studied for its ability to inhibit the activity of certain enzymes such as histone deacetylase 6 (HDAC6) and glycogen synthase kinase 3β (GSK3β), which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of these enzymes has been linked to the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

N-(1-adamantylmethyl)-1-methyl-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-19-8-13(20(22)23)14(18-19)15(21)17-9-16-5-10-2-11(6-16)4-12(3-10)7-16/h8,10-12H,2-7,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYFELAXWNBOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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